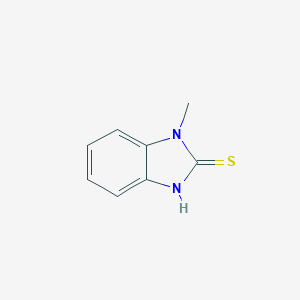

1-メチル-1H-ベンゾイミダゾール-2-チオール

概要

説明

1-Methyl-1H-benzimidazole-2-thiol, also known as 1-Methylbenzimidazole, is a heterocyclic building block . It is used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .

Synthesis Analysis

A series of novel amide functionalized 1H-benzimidazole-2-thiol derivatives were prepared from substituted benzimidazole-2-thiol . A green approach for the synthesis of 1-methyl-2-(alkylthio)-1H-benzimidazoles has been developed from N-methyl-2-mercaptobenzimidazole by reaction with an alkylating agent .Molecular Structure Analysis

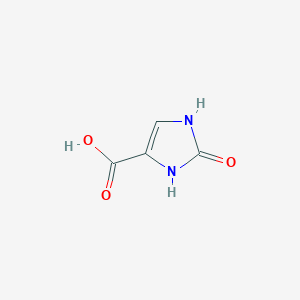

The molecular formula of 1-Methyl-1H-benzimidazole-2-thiol is C8H8N2S . The molecular weight is 164.23 g/mol . The IUPAC name is 3-methyl-1H-benzimidazole-2-thione .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase .科学的研究の応用

薬理学的用途

1-メチル-1H-ベンゾイミダゾール-2-チオールを含むベンゾイミダゾールは、幅広い薬理学的特性を持つことが判明しています . それらはさまざまな酵素の強力な阻害剤であり、いくつかの分野で治療用途があります :

- 糖尿病治療薬: ベンゾイミダゾールは、糖尿病の治療に使用されてきました .

- 抗がん剤: それらはがん治療において可能性を示しています .

- 抗菌剤: ベンゾイミダゾールは抗菌特性を持っています .

- 抗寄生虫剤: それらは寄生虫感染の治療に使用されています .

- 鎮痛剤: ベンゾイミダゾールは鎮痛剤として使用できます .

- 抗ウイルス剤: それらはウイルス感染の治療において可能性を示しています .

- 抗ヒスタミン剤: ベンゾイミダゾールはアレルギーの治療に使用できます .

医療用途

ベンゾイミダゾール誘導体は、ランソプラゾールやオメプラゾールなどの駆虫剤やプロトンポンプ阻害剤(PPI)などの重要な薬物候補として使用されています

作用機序

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, have been found to exhibit a broad spectrum of pharmacological properties . They have been associated with antibacterial effects and the treatment of various diseases .

Mode of Action

Benzimidazoles have been reported to exhibit inhibitory behavior as a consequence of an energetic effect and blocking of the active surface atoms . This leads to a decrease in the surface concentration of hydrogen ions and an increase in hydrogen evolution overpotential .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a broad spectrum of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

実験室実験の利点と制限

1-Methyl-1H-benzimidazole-2-thiol has a number of advantages and limitations for use in laboratory experiments. One advantage of 1-Methyl-1H-benzimidazole-2-thiol is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Additionally, 1-Methyl-1H-benzimidazole-2-thiol is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, one limitation of 1-Methyl-1H-benzimidazole-2-thiol is that it is not very soluble in water, which can make it difficult to use in certain laboratory experiments.

将来の方向性

There are a number of potential future directions for the use of 1-Methyl-1H-benzimidazole-2-thiol. One potential future direction is the development of more effective inhibitors of cyclooxygenase and lipoxygenase, as these enzymes are involved in the production of prostaglandins and leukotrienes. Additionally, 1-Methyl-1H-benzimidazole-2-thiol could be used to develop more effective anti-cancer agents, as it has been found to have anti-cancer properties. Furthermore, 1-Methyl-1H-benzimidazole-2-thiol could be used to develop more effective anti-inflammatory, anti-angiogenic, and anti-oxidant agents. Finally, 1-Methyl-1H-benzimidazole-2-thiol could be used to develop more effective drugs for the treatment of depression, hypertension, and diabetes.

合成法

1-Methyl-1H-benzimidazole-2-thiol can be synthesized using a variety of methods, such as the Gabriel synthesis, the Ugi reaction, the Wittig reaction, and the Stille reaction. The Gabriel synthesis is the most common method used to synthesize 1-Methyl-1H-benzimidazole-2-thiol, as it is a relatively straightforward procedure that involves the use of an aryl halide, an amine, and a phosphine. The Ugi reaction is another method that can be used to synthesize 1-Methyl-1H-benzimidazole-2-thiol, and it involves the use of a carboxylic acid, an amine, and an aldehyde. The Wittig reaction is a more complex method that requires the use of a phosphonium salt and an aldehyde, while the Stille reaction requires a stannane and a vinyl halide.

Safety and Hazards

生化学分析

Biochemical Properties

Benzimidazole derivatives have been found to exhibit a wide range of biological activities

Molecular Mechanism

It is known that benzimidazole compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression

特性

IUPAC Name |

3-methyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNHLXOFELOEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178252 | |

| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2360-22-7 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 1-Methyl-1H-benzimidazole-2-thiol suitable for SERS applications?

A1: 1-Methyl-1H-benzimidazole-2-thiol exhibits strong binding affinity to gold surfaces. This property makes it a suitable analyte for testing the sensitivity and reproducibility of gold-based SERS substrates. []

Q2: How does the thermal stability of the SERS substrate impact the analysis of 1-Methyl-1H-benzimidazole-2-thiol?

A2: Conventional SERS substrates can suffer from thermal degradation upon laser irradiation, potentially affecting the analyte signal. A study demonstrated the use of thermally resistant gold "film over nanosphere" (FON) substrates with 1-Methyl-1H-benzimidazole-2-thiol as a test analyte. These substrates, composed of a thin gold layer over SiO2 nanospheres, exhibited high thermal stability, leading to a lower background signal and reduced interference from graphitic carbon. This stability allows for more reliable and reproducible SERS measurements of 1-Methyl-1H-benzimidazole-2-thiol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)